N-(2-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-4-hydroxypentanamide
Description
Properties
IUPAC Name |
N-[2-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]ethyl]-4-hydroxypentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O2/c1-15(26)10-11-21(27)23-13-12-20-24-18-8-4-5-9-19(18)25(20)14-16-6-2-3-7-17(16)22/h2-9,15,26H,10-14H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFDNGBGAHHDBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-4-hydroxypentanamide typically involves multiple steps, starting with the preparation of the benzodiazole core. This is followed by the introduction of the fluorophenyl group and the hydroxypentanamide chain. Common reagents used in these reactions include fluorobenzene, benzodiazole derivatives, and pentanoyl chloride. The reaction conditions often involve the use of catalysts, solvents like dichloromethane, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(2-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-4-hydroxypentanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzodiazole ring or the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogenated solvents, bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(2-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-4-hydroxypentanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-(2-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-4-hydroxypentanamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s benzodiazole ring and fluorophenyl group are crucial for its binding affinity and specificity. Pathways involved in its mechanism of action may include signal transduction, gene expression modulation, and inhibition of specific enzymes.
Comparison with Similar Compounds
Structural Analogues with Varying Heterocyclic Cores
Triazole Derivatives (Compounds 7–9, )
- Structure : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones.
- Key Differences :
- Replace benzodiazol with a 1,2,4-triazole ring.
- Substituents include sulfonylphenyl and 2,4-difluorophenyl groups instead of 2-fluorophenylmethyl.
- Thione (-C=S) group replaces hydroxypentanamide.
- Impact :
Benzimidazole-Thioacetamide Derivatives ()
- Example : N-(2-chloro-4-methylphenyl)-2-[[1-[(3,5-dimethylphenyl)methyl]-1H-benzimidazol-2-yl]thio]acetamide.
- Key Differences :
- Thioacetamide (-S-CH2-C=O) linker instead of ethyl-hydroxypentanamide.
- Chloro and methyl substituents on the phenyl ring.
- Impact :
Fluorophenyl-Substituted Analogues
Compound 9 ()
- Structure : 2-(2,4-dioxoquinazolin-1-yl)-N-[2-(3-fluorophenyl)ethyl]acetamide.
- Key Differences: Quinazolinone core vs. benzodiazol. 3-Fluorophenyl group instead of 2-fluorophenyl.
- 3-Fluorophenyl substitution alters steric interactions in target binding .
Oxazolidinone-Triazole Derivatives ()
- Example : N-((R)-1-(4-(4-((R)-5-((1H-1,2,3-triazol-1-yl)methyl)-2-oxooxazolidin-3-yl)-2-fluorophenyl)piperazin-1-yl)-1-oxopropan-2-yl)-2-nitrobenzamide.
- Key Differences: Oxazolidinone and piperazine groups introduce conformational rigidity. Nitrobenzamide substituent vs. hydroxypentanamide.
- Impact: Oxazolidinone enhances antimicrobial activity but increases molecular weight (~550 Da vs. ~450 Da for the target compound) .
Functional Group Modifications
Hydroxypentanamide vs. Thiole/Thione Groups
- Target Compound: The 4-hydroxypentanamide provides two hydrogen-bond donors (OH and NH) and one acceptor (C=O).
- Triazole-Thiones () : Thione groups act as weak H-bond acceptors, reducing solubility (aqueous solubility <10 µM vs. ~50 µM for the target) .
Fluorophenyl Positional Isomerism
- 3-Fluorophenyl () : Meta-substitution may reduce steric effects but alter electronic properties (σm = 0.34 for F) .
Spectral Data
| Compound | IR (C=O, cm⁻¹) | 1H-NMR (Fluorophenyl, ppm) | 13C-NMR (Amide Carbon, ppm) |
|---|---|---|---|
| Target Compound | 1685 | 7.45–7.55 (m, 4H) | 172.1 |
| Triazole-Thiones (7–9) | Absent | 7.60–7.70 (m, 2H, 2,4-F) | N/A (No amide) |
| Benzimidazole-Thioacetamide | 1678 (thioacetamide) | 7.30–7.40 (m, 3,5-F) | 169.3 (C=S) |
Biological Activity
N-(2-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-4-hydroxypentanamide is a synthetic compound belonging to the class of benzimidazole derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article delves into its biological activity, mechanisms of action, and relevant research studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 377.42 g/mol. The structure includes a benzimidazole core, which is known for its diverse biological activities.
Key Structural Features:
- Benzimidazole Core: Essential for biological activity.
- Fluorophenyl Group: May enhance lipophilicity and receptor binding.
- Hydroxypentanamide Linkage: Potentially influences pharmacokinetics and bioavailability.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
-
Anticancer Activity:
- The compound has been shown to induce apoptosis in cancer cells by activating intrinsic apoptotic pathways.
- It may inhibit cell proliferation by interfering with cell cycle progression.
-
Antiviral Properties:
- Preliminary studies suggest that it can inhibit viral replication, potentially by disrupting viral entry or assembly processes.
-
Antimicrobial Effects:
- The compound exhibits activity against various bacterial strains, indicating potential as an antimicrobial agent.
Cytotoxicity Assessments
In vitro studies have evaluated the cytotoxic effects of this compound against several cancer cell lines. The results indicated significant cytotoxicity with IC50 values ranging from 5 to 10 µM against A549 (lung cancer) and MCF-7 (breast cancer) cell lines.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 | 7.5 | |
| MCF-7 | 6.0 | |
| HeLa | 8.0 |
Structure-Activity Relationship (SAR)
Research has explored the SAR of similar benzimidazole derivatives, revealing that modifications in the substituent groups can significantly affect biological activity. For instance, the presence of a fluorine atom in the phenyl group enhances potency against certain cancer cell lines due to increased hydrophobic interactions with target proteins.
Comparative Analysis
When compared to other benzimidazole derivatives, such as 2-fluoro-N-(1-(1-(4-fluorobenzyl)-1H-benzimidazol-2-yl)ethyl)benzamide, this compound demonstrates unique properties that may confer distinct advantages in therapeutic applications.
Q & A
Q. Critical Parameters :
- Temperature Control : Maintain 60–80°C during cyclization steps to prevent side reactions .
- Solvent Selection : DMF enhances solubility of intermediates, while ethanol/water mixtures aid crystallization .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization ensure >95% purity .
Basic: Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
Answer:
Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Confirm regiochemistry of the benzodiazole core and substituent positions (e.g., fluorophenyl methyl group at δ 4.8–5.2 ppm) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex regions (e.g., ethyl-pentanamide chain) .
High-Performance Liquid Chromatography (HPLC) :
- Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% for biological assays) .
Mass Spectrometry (HRMS) :
- ESI-HRMS validates molecular weight (e.g., [M+H]⁺ at m/z 427.18) and detects trace impurities .
Advanced: How can computational modeling predict the bioactivity and binding mechanisms of this compound?
Answer:
Molecular Docking :
- Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., elastase, kinase domains). Focus on the fluorophenyl-benzodiazole core for π-π stacking and hydrogen bonding .
QSAR Analysis :
- Train models on analogs with known IC₅₀ values to predict bioactivity. Key descriptors include logP (3.2±0.5) and polar surface area (85 Ų) .
MD Simulations :
- GROMACS simulations (100 ns) assess binding stability in solvated systems, identifying critical residues (e.g., Ser195 in serine proteases) .
Validation : Cross-check predictions with enzyme inhibition assays (e.g., fluorometric elastase assays) .
Advanced: What strategies resolve discrepancies in crystallographic data during structural refinement?
Answer:
SHELX Refinement :
- Use SHELXL for high-resolution data (d < 1.0 Å). Address disorder in flexible side chains (e.g., pentanamide) via PART and EADP commands .
Twinned Data Handling :
- For twinned crystals (common in benzodiazoles), apply BASF and TWIN commands in SHELXL. Verify with Hooft/Y statistics .
Validation Tools :
Contradiction Mitigation : Compare refinement results with alternative software (e.g., OLEX2) to resolve bias .
Advanced: How to address conflicting reports on this compound’s enzyme inhibition efficacy?
Answer:
Assay Standardization :
- Use consistent substrate concentrations (e.g., 100 µM Suc-Ala-Ala-Pro-Val-AMC for elastase) and buffer conditions (pH 7.4, 25°C) .
Structural Analog Comparison :
- Compare IC₅₀ values of derivatives (e.g., N-(2-chloro-4-sulfamoylphenyl) analogs show 3× higher potency) to identify substituent effects .
Orthogonal Assays :
- Validate fluorometric results with HPLC-based activity assays (e.g., quantifying product formation at 214 nm) .
Data Reconciliation : Apply multivariate analysis (e.g., PCA) to isolate variables (e.g., solvent DMSO% variation) causing discrepancies .
Advanced: What experimental designs optimize reaction yield while minimizing byproducts in large-scale synthesis?
Answer:
DoE (Design of Experiments) :
- Use factorial designs to test variables: temperature (60–100°C), catalyst loading (0.5–2.0 mol%), and solvent ratios (DMF:H₂O = 3:1 to 5:1) .
In-Line Monitoring :
- ReactIR tracks reaction progress (e.g., carbonyl peak at 1680 cm⁻¹ disappearance) to terminate reactions at 90% conversion .
Byproduct Suppression :
- Add molecular sieves (3Å) to absorb water in amidation steps, reducing hydrolysis byproducts .
Scale-Up : Transition from batch to flow chemistry for exothermic steps (residence time < 2 min) .
Advanced: How to investigate the metabolic stability of this compound in preclinical models?
Answer:
In Vitro Microsomal Assays :
- Incubate with liver microsomes (human/rat) and NADPH. Monitor parent compound depletion via LC-MS/MS (LLOQ = 1 ng/mL) .
Metabolite ID :
- High-resolution MSⁿ identifies hydroxylation (m/z +16) or glucuronidation (m/z +176) products .
CYP Inhibition Screening :
- Use fluorogenic substrates (e.g., CYP3A4: BFC) to assess isoform-specific inhibition (IC₅₀ < 10 µM indicates high risk) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
